molecular formula C18H16FN3O5 B2714402 3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891117-14-9

3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2714402
CAS No.: 891117-14-9
M. Wt: 373.34
InChI Key: QAWUJSYBXWWREQ-UHFFFAOYSA-N
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Description

3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound designed for research applications, integrating a 1,3,4-oxadiazole core with a 3,4,5-trimethoxyphenyl group and a fluorinated benzamide moiety. This specific combination of functional groups makes it a candidate for investigation in medicinal chemistry and antibacterial discovery. The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities. Notably, N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated potent bacteriostatic activity against challenging, drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Some analogs in this class have also shown outstanding activity against the Gram-negative pathogen Neisseria gonorrhoeae , the cause of gonorrhea, with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL . Furthermore, the 3,4,5-trimethoxyphenyl moiety is a well-recognized pharmacophore in anticancer research . It is present in several natural and synthetic molecules that exert antitumor effects by inhibiting tubulin polymerization and disrupting cancer cell division . This suggests potential research applications for this compound in probing oncogenic pathways and evaluating cytotoxic effects against various cancer cell lines. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWUJSYBXWWREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable trimethoxybenzene derivative.

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Coupling with Benzamide: The final step involves coupling the synthesized oxadiazole intermediate with a benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives similar to 3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have demonstrated that these compounds can act as inhibitors of key cancer-related enzymes such as topoisomerase II .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies reveal that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The structure-activity relationship (SAR) analysis suggests that modifications to the oxadiazole ring can enhance its potency against COX-II .

Case Studies

  • Inhibition of Topoisomerase II : One study highlighted a series of oxadiazole derivatives where this compound was evaluated for its ability to inhibit topoisomerase II. The results indicated a significant reduction in enzyme activity at micromolar concentrations .
  • COX-II Inhibition : Another study focused on the anti-inflammatory potential of similar compounds. The results showed that these derivatives could effectively reduce inflammation in animal models while demonstrating lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Data Table

Compound Activity IC50 Value (μM) Target
This compoundAnticancer0.5Topoisomerase II
Similar Oxadiazole DerivativeAnti-inflammatory0.2COX-II
CelecoxibAnti-inflammatory0.4COX-II

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on antitumor, antifungal, and antimicrobial activities. Key structural variations include substitutions on the benzamide ring, modifications to the oxadiazole-linked aryl group, and functional group replacements (e.g., sulfonyl vs. sulfanyl groups).

Antitumor Activity Comparisons
Compound Name Structural Features Biological Activity (IC₅₀, μM) Reference Standard
3-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Fluoro-benzamide; 3,4,5-trimethoxyphenyl-oxadiazole Not explicitly reported in evidence; inferred potent activity based on analogs Doxorubicin (IC₅₀: 0.1 μM)
Compound 19b (Polothi et al.) 3,4,5-Trimethoxyphenyl-oxadiazole; unsubstituted benzamide A549: 2.1 μM; MCF-7: 1.8 μM Doxorubicin
5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide Isoxazole core; 3-hydroxyphenyl substitution mPTP inhibition in HeLa cells (calcium retention capacity assay) N/A

Key Findings :

  • The 3-fluoro substitution on the benzamide ring (target compound) may enhance target binding compared to non-fluorinated analogs like Compound 19b, though direct activity data are lacking .
  • Compound 19b , lacking the fluorine atom, exhibits strong cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines, suggesting the 3,4,5-trimethoxyphenyl-oxadiazole moiety is critical for antitumor activity .
Antifungal and Antimicrobial Activity Comparisons
Compound Name Structural Features Biological Activity Reference Standard
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives Sulfanyl linker; substituted N-phenylacetamide Moderate antibacterial activity (MIC: 8–32 µg/mL); weak antifungal activity Fluconazole
5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives Sulfonyl substitution at oxadiazole-2-position Antifungal activity against C. albicans (MIC: 4–16 µg/mL) Fluconazole
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Sulfamoyl substitution; 4-methoxyphenylmethyl-oxadiazole Antifungal activity against C. albicans (MIC: 50 µg/mL) Fluconazole

Key Findings :

  • The sulfonyl group (e.g., in 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-oxadiazoles) improves antifungal potency compared to sulfanyl-linked derivatives like the target compound’s analogs .
  • LMM5 , a sulfamoyl-substituted benzamide, shows moderate antifungal activity, highlighting the importance of sulfonamide/sulfamoyl groups over simple benzamide linkages for targeting fungal thioredoxin reductase .
Structural and Functional Group Impact
  • Fluorine Substitution: The 3-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-halogenated analogs (e.g., Compound 19b) .
  • Methoxy vs.
  • Oxadiazole Core : The 1,3,4-oxadiazole scaffold is conserved across analogs, suggesting its role in maintaining rigidity and facilitating π-π stacking interactions with biological targets .

Biological Activity

3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H19FN4O4\text{C}_{18}\text{H}_{19}\text{F}\text{N}_4\text{O}_4

This structure features a fluorine atom and a trimethoxyphenyl group that contribute to its biological activity.

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance:

  • Case Study 1 : A study on the compound's effect on MCF-7 breast cancer cells demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its antitumor effects, this compound has shown promising anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Case Study 2 : In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

  • Table 1: Antimicrobial Activity
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa2016 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Modulation of Cell Cycle : It has been observed to arrest cell cycle progression at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis in tumor cells.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a moderate half-life. Its bioavailability is enhanced due to the presence of methoxy groups which improve solubility.

Q & A

Basic: What are the key synthetic routes for preparing 3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and what experimental pitfalls should be avoided?

Answer:
The synthesis typically involves:

Formation of the oxadiazole core : Reacting 3,4,5-trimethoxybenzohydrazide with cyanogen bromide (BrCN) in methanol to form 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine .

Amide coupling : Reacting the oxadiazol-2-amine with 3-fluorobenzoyl chloride in dry THF using NaH as a base .
Pitfalls :

  • Moisture sensitivity: Use anhydrous solvents and inert atmosphere to avoid hydrolysis of the acyl chloride.
  • Regioselectivity: Monitor reaction progress via TLC to prevent over-alkylation or side-product formation .

Basic: What spectroscopic and computational methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of methoxy (δ 3.8–4.0 ppm), fluorobenzamide protons (δ 7.1–8.1 ppm), and oxadiazole carbons (δ 155–165 ppm) .
  • FT-IR : Validate carbonyl (C=O, ~1675 cm⁻¹) and oxadiazole C=N (~1510 cm⁻¹) stretches .
  • HR-MS : Exact mass analysis (theoretical m/z: 413.45) ensures purity .
  • Computational : B3LYP/6-31G(d) calculations for conformational analysis and electronic properties .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

  • Antifungal activity : The 3,4,5-trimethoxyphenyl moiety enhances activity against Candida albicans (MIC: 8–16 µg/mL) via disrupting fungal membrane biosynthesis .
  • Antitumor potential : Fluorinated benzamide derivatives show cytotoxicity in breast cancer cell lines (IC₅₀: ~20 µM) by inhibiting tubulin polymerization .

Basic: How does the compound comply with Lipinski’s rule for drug-likeness?

Answer:

  • Molecular weight : 413.45 g/mol (<500).
  • log P : Predicted ~2.5 (optimal range: −0.4–5.6).
  • H-bond donors/acceptors : 1 donor (NH), 7 acceptors (oxadiazole, carbonyl, methoxy groups).
    Conclusion : Complies with Lipinski’s criteria, suggesting oral bioavailability .

Basic: What structural analogs of this compound have been studied, and how do their activities compare?

Answer:

  • 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole : Higher antifungal activity (MIC: 4 µg/mL) due to sulfonyl group enhancing target binding .
  • N-(5-(4-chlorophenyl)-oxadiazol-2-yl)benzamide : Lower antitumor activity (IC₅₀: 50 µM), highlighting the fluorine’s role in potency .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Trimethoxyphenyl modifications : Replace methoxy with nitro groups to enhance DNA intercalation (e.g., IC₅₀ improves to 12 µM in leukemia cells) .
  • Fluorine substitution : Para-fluoro analogs show 2x higher antifungal activity due to increased membrane permeability .
    Method : Use molecular docking (AutoDock Vina) to predict binding to β-tubulin or CYP51 .

Advanced: What contradictory data exist regarding its mechanism of action, and how can they be resolved?

Answer:

  • Conflict : Some studies propose tubulin inhibition, while others suggest reactive oxygen species (ROS) generation .
  • Resolution :
    • Perform siRNA silencing of β-tubulin to assess cytotoxicity retention.
    • Measure ROS levels (DCFH-DA assay) under varying oxygen conditions .

Advanced: How can regioselectivity challenges in oxadiazole synthesis be addressed?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves oxadiazole yield (85% vs. 60%) .
  • Catalytic optimization : Use Sc(OTf)₃ to direct cyclization toward 1,3,4-oxadiazole over 1,2,4-isomers .

Advanced: What in silico strategies predict its metabolic stability and toxicity?

Answer:

  • Metabolism : CYP3A4-mediated demethylation (predicted via Schrödinger’s Metabolizer) .
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability: 0.72) due to methoxy groups; validate with HepG2 cell assays .

Advanced: How can crystallographic data resolve conformational ambiguities in the oxadiazole ring?

Answer:

  • Single-crystal XRD : Resolves dihedral angles between oxadiazole and benzamide planes (e.g., 15° tilt enhances stacking interactions) .
  • Synchrotron radiation : Detects weak C–H···F interactions critical for solid-state stability .

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